2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
Description
2-Fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine substituent at the 2-position of the benzene ring and a cyclopropylmethyl-thiophene moiety as the N-substituent. Its structure combines a sulfonamide pharmacophore with a strained cyclopropane ring and a thiophene heterocycle, which may enhance metabolic stability and influence electronic properties.
Properties
IUPAC Name |
2-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVIJKKVPUFKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Key Structural Differences
Key Observations :
- Halogen Substituents : The target compound has a single fluorine at the benzene 2-position, while BF20733 (a commercial analog) features chlorine at position 3 and fluorine at position 3. Fluorine’s electronegativity may enhance binding interactions in the target compound, whereas chlorine’s larger size and lipophilicity in BF20733 could alter substrate selectivity .
- Cyclopropanes are known to resist oxidative metabolism, which may extend the target compound’s half-life .
- Thiophene Integration : Both compounds retain a thiophen-3-yl group, suggesting shared π-stacking or hydrophobic interactions in biological targets.
Commercial and Research Relevance
- BF20733 is commercially available (purity: 90%, price range: $402–$1,158 for 1–100 mg), indicating its established role in research . The target compound’s absence from commercial catalogs suggests it is a novel analog under investigation.
- Montelukast Derivatives (e.g., ) share cyclopropane motifs but incorporate quinoline and carboxylate groups, highlighting the versatility of cyclopropane in drug design. However, their structural complexity and larger molecular weight distinguish them from the target compound .
Q & A
Q. What are the key synthetic routes and optimization strategies for preparing 2-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide?
The synthesis involves three critical steps:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition using diethylzinc and diiodomethane under inert conditions.
- Thiophene coupling : Suzuki-Miyaura cross-coupling introduces the thiophen-3-yl group using Pd(PPh₃)₄ as a catalyst .
- Sulfonamide formation : Reacting 2-fluorobenzenesulfonyl chloride with the cyclopropylmethylamine intermediate in dichloromethane at 0–5°C .
Optimization: - Yield improvement : Use excess sulfonyl chloride (1.2 eq.) and slow addition to prevent side reactions.
- Purity control : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
Key characterization methods include:
| Technique | Application | Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirms cyclopropane geometry, sulfonamide linkage, and fluorine substitution. | DMSO-d₆ solvent; δ 7.2–8.1 ppm (aromatic protons) . |
| HRMS | Validates molecular formula (C₁₄H₁₃FNO₂S₂) with <2 ppm error . | |
| HPLC | Assesses purity (>98%) using a C18 column, 70:30 acetonitrile/water . |
Q. How do functional groups influence the compound’s reactivity and bioactivity?
- Sulfonamide group : Acts as a hydrogen bond donor/acceptor, enabling enzyme inhibition (e.g., carbonic anhydrase) .
- Thiophene ring : Enhances π-π stacking with aromatic residues in protein binding pockets .
- Fluorine atom : Increases metabolic stability and lipophilicity (logP ~2.8) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- DMSO: >50 mg/mL
- Aqueous buffers (pH 7.4): <0.1 mg/mL; requires 10% DMSO co-solvent for in vitro assays .
- Stability :
- Degrades <5% in PBS at 25°C over 24 hours.
- Store at -20°C under argon to prevent oxidation .
Q. Which chemical reactions are feasible for derivatization?
- Nucleophilic substitution : Fluorine can be replaced by amines or alkoxides under basic conditions.
- Electrophilic aromatic substitution : Bromination at the benzene ring using Br₂/FeBr₃ .
- Thiophene oxidation : Forms sulfoxides with mCPBA .
Advanced Research Questions
Q. How can computational modeling elucidate target binding mechanisms?
- Docking studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates the active-site zinc ion, while the thiophene aligns with hydrophobic residues .
- MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds (<2.5 Å) with Glu117 and Thr200 .
Q. What strategies resolve contradictions in synthetic yield data across studies?
- Contradiction : Yields range from 45% (room temperature) to 72% (0°C).
- Analysis : Lower temperatures minimize sulfonamide hydrolysis. Kinetic studies (HPLC monitoring) show a 3-fold decrease in byproduct formation at 0°C .
Q. How to design enzyme inhibition assays for mechanistic validation?
- Protocol :
- Carbonic anhydrase assay : Measure IC₅₀ using 4-nitrophenyl acetate hydrolysis (λ = 405 nm) .
- Controls : Include acetazolamide (positive control) and DMSO vehicle.
- Data analysis : Fit dose-response curves with GraphPad Prism (Hill coefficient ≈1.0 indicates non-cooperative binding) .
Q. What advanced structural insights can crystallography provide?
Q. How to address discrepancies in biological activity across cell lines?
- Case study : IC₅₀ varies from 1.2 µM (HeLa) to 8.7 µM (HEK293).
- Hypothesis : Differential expression of efflux transporters (e.g., P-gp).
- Validation : Co-treatment with verapamil (P-gp inhibitor) reduces IC₅₀ in HEK293 to 2.1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
